2-hydroxy-6-methylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methylpyridine-3-carbaldehyde is a heterocyclic aromatic compound with a pyridine ring substituted with a hydroxyl group at the second position, a methyl group at the sixth position, and an aldehyde group at the third position
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 2-hydroxy-6-methylpyridine-3-carbaldehyde are currently unknown . The compound’s potential effects on these pathways could be diverse, given the broad reactivity of aldehydes in biological systems.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-6-methylpyridine-3-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridine ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 2-Hydroxy-6-methylpyridine-3-carboxylic acid.
Reduction: 2-Hydroxy-6-methylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-methylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Comparison with Similar Compounds
2-Hydroxy-5-methylpyridine-3-carbaldehyde: Similar structure but with the methyl group at the fifth position.
6-Hydroxypyridine-3-carboxylic acid: Lacks the methyl group and has a carboxylic acid instead of an aldehyde group.
2-Hydroxy-6-methylpyridine: Lacks the aldehyde group.
Uniqueness: 2-Hydroxy-6-methylpyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
CAS No. |
78440-89-8 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.